

Application Notes and Protocols for ATTO 565 Amine in Super-Resolution Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATTO 565 amine

Cat. No.: B15136913

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing **ATTO 565 amine** in advanced super-resolution imaging techniques, specifically focusing on direct Stochastic Optical Reconstruction Microscopy (dSTORM). While Photoactivated Localization Microscopy (PALM) is also a powerful super-resolution method, its reliance on specific photoactivation mechanisms makes **ATTO 565 amine**, a conventional fluorophore, less suited for this application without specialized and currently unpublished protocols. Therefore, this document will primarily detail the use of **ATTO 565 amine** in dSTORM.

Introduction to ATTO 565 for Super-Resolution Imaging

ATTO 565 is a rhodamine-based fluorescent dye known for its exceptional photostability, high fluorescence quantum yield, and strong absorption, making it an excellent candidate for single-molecule localization microscopy (SMLM) techniques like dSTORM.^{[1][2][3]} Its amine-reactive form allows for straightforward conjugation to biomolecules of interest, enabling the visualization of cellular structures and protein dynamics at the nanoscale.

In dSTORM, individual fluorophores are induced to reversibly switch between a fluorescent "on" state and a dark "off" state. By stochastically activating a sparse subset of fluorophores in each imaging frame, their precise locations can be determined by fitting their point spread

function. Over thousands of frames, a super-resolved image is reconstructed from the coordinates of all localized molecules.

Data Presentation: Photophysical and dSTORM-Relevant Properties of ATTO 565

The successful application of a fluorophore in dSTORM is critically dependent on its photophysical characteristics. Below is a summary of the known properties of ATTO 565. It is important to note that specific blinking characteristics, such as photon yield per switching event and duty cycle under dSTORM conditions, are not extensively documented in the literature for this specific dye and should be empirically optimized for your experimental setup.

Property	Value	Reference
Maximum Absorption (λ_{abs})	564 nm	[4]
Maximum Emission (λ_{fl})	590 nm	[4]
Molar Extinction Coefficient (ϵ_{max})	$1.2 \times 10^5 \text{ M}^{-1}\text{cm}^{-1}$	[4]
Fluorescence Quantum Yield (Φ_{fl})	90%	[4]
Fluorescence Lifetime (τ_{fl})	4.0 ns	[4]
Recommended Excitation Laser for dSTORM	561 nm	[4]
Recommended Activation Laser for dSTORM	405 nm (optional, to enhance blinking)	

Experimental Protocols

Labeling of Proteins and Antibodies with ATTO 565 Amine

ATTO 565 amine can be conjugated to carboxyl groups on proteins or other biomolecules using a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-

hydroxysuccinimide (NHS). Alternatively, the more commonly used ATTO 565 NHS ester, which directly reacts with primary amines, can be employed. Below is a general protocol for antibody labeling using ATTO 565 NHS ester.

Materials:

- Antibody or protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
- ATTO 565 NHS ester (dissolved in anhydrous DMSO or DMF to 1-10 mg/mL immediately before use)
- Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3
- Purification column (e.g., Sephadex G-25)
- Storage buffer (e.g., PBS with 0.02% sodium azide and a stabilizer like BSA)

Procedure:

- Buffer Exchange: Ensure the antibody/protein is in the labeling buffer at a concentration of 2-5 mg/mL. If the stock solution contains amines (e.g., Tris buffer), perform a buffer exchange using a spin column or dialysis.
- Dye-to-Protein Ratio: The optimal molar ratio of dye to protein should be determined empirically. A starting point of a 10-fold molar excess of ATTO 565 NHS ester to the protein is recommended.
- Conjugation Reaction: Add the calculated volume of the ATTO 565 NHS ester stock solution to the protein solution while gently vortexing.
- Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- Purification: Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with the desired storage buffer. The first colored fraction to elute contains the labeled protein.

- **Characterization:** Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 564 nm. The DOL is calculated using the following formula:
$$\text{DOL} = (A_{564} \times \epsilon_{\text{protein}}) / [(A_{280} - A_{564} \times \text{CF}_{280}) \times \epsilon_{\text{dye}}]$$
 where A is the absorbance, ϵ is the molar extinction coefficient ($\epsilon_{\text{dye}} = 120,000 \text{ M}^{-1}\text{cm}^{-1}$), and CF_{280} is the correction factor for the dye's absorbance at 280 nm (typically around 0.12 for ATTO 565).
- **Storage:** Store the labeled conjugate at 4°C, protected from light. For long-term storage, consider adding glycerol and storing at -20°C.

Sample Preparation for dSTORM Imaging of the Actin Cytoskeleton

This protocol provides a method for labeling and imaging the F-actin cytoskeleton in fixed cells.

Materials:

- Cells cultured on high-precision coverslips
- Fixation buffer: 4% (w/v) paraformaldehyde (PFA) in PBS
- Permeabilization buffer: 0.1% (v/v) Triton X-100 in PBS
- Blocking buffer: 2% (w/v) BSA in PBS
- ATTO 565-Phalloidin (or unlabeled phalloidin followed by an anti-phalloidin antibody labeled with ATTO 565)
- dSTORM imaging buffer (see section 3.3)

Procedure:

- **Cell Culture and Fixation:** Culture cells to the desired confluency on coverslips. Wash briefly with pre-warmed PBS and then fix with 4% PFA for 10-15 minutes at room temperature.
- **Permeabilization:** Wash the fixed cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

- **Blocking:** Wash three times with PBS and block with 2% BSA in PBS for 30-60 minutes to reduce non-specific binding.
- **Labeling:** Incubate with ATTO 565-Phalloidin (typically at a concentration of 100-300 nM in blocking buffer) for 30-60 minutes at room temperature, protected from light.
- **Washing:** Wash the cells extensively with PBS to remove unbound phalloidin.
- **Mounting:** Mount the coverslip on a microscope slide with a small amount of dSTORM imaging buffer. Seal the coverslip with nail polish or a suitable sealant to prevent buffer evaporation and oxygen entry.

dSTORM Imaging Protocol

dSTORM Imaging Buffer:

A robust dSTORM buffer is essential for inducing and maintaining the blinking of ATTO 565. A commonly used buffer system consists of an oxygen scavenger system (GLOX) and a thiol.

- **Buffer B:** 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose
- **GLOX solution:** 14 mg glucose oxidase, 50 μ L of 17 mg/mL catalase in 200 μ L of 10 mM Tris-HCl (pH 8.0) and 50 mM NaCl. Store at 4°C for up to one week.
- **MEA solution:** 1 M mercaptoethylamine in 0.25 N HCl (pH adjusted to ~8.0). Store in aliquots at -20°C.

Working Imaging Buffer (prepare fresh):

To 620 μ L of Buffer B, add 7 μ L of GLOX solution and 70 μ L of 1 M MEA solution. Gently mix.

Imaging Parameters:

These parameters should be considered as a starting point and optimized for your specific microscope setup and sample.

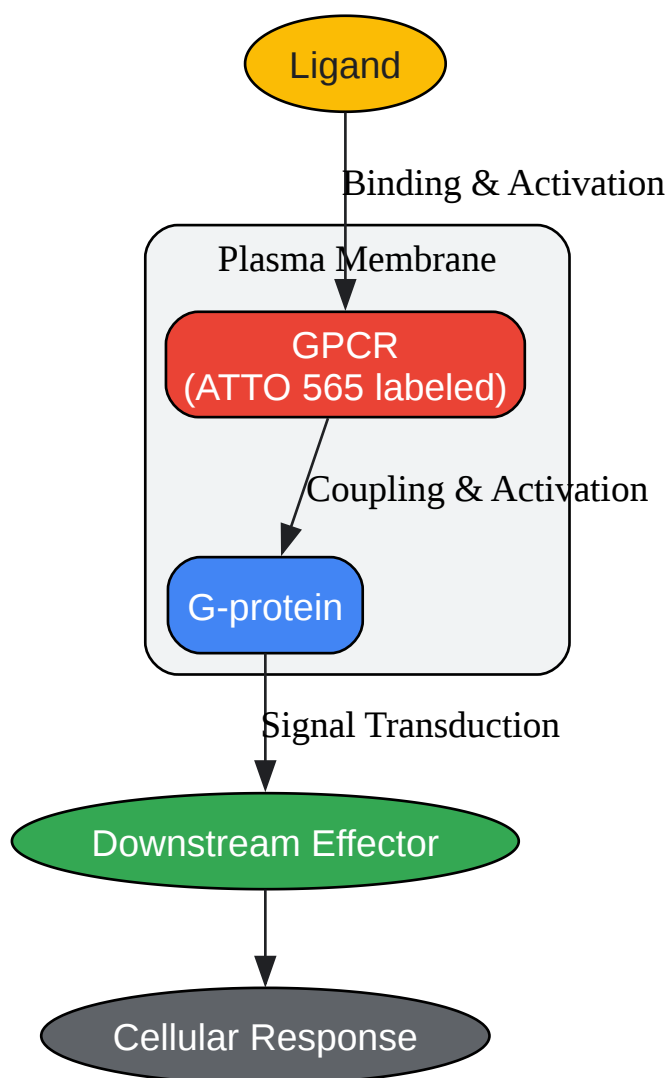
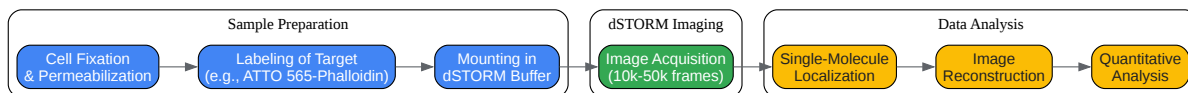
- **Microscope:** An inverted fluorescence microscope equipped with a high numerical aperture objective (e.g., 100x, NA \geq 1.4), a sensitive camera (EMCCD or sCMOS), and appropriate

laser lines.

- **Excitation Laser (561 nm):** Use high laser power (typically 1-5 kW/cm²) to drive the fluorophores to the dark state and excite the fluorescence of the "on" state molecules.
- **Activation Laser (405 nm):** A low-power 405 nm laser can be used to facilitate the return of fluorophores from the dark state to the emissive state. The intensity of this laser should be adjusted to ensure a sparse population of blinking molecules in each frame.
- **Image Acquisition:** Acquire a series of 10,000 to 50,000 frames with a typical exposure time of 10-50 ms per frame.
- **Data Analysis:** Process the raw image stack using a single-molecule localization software package (e.g., ThunderSTORM, rapidSTORM, or commercial software) to identify and fit the point spread functions of individual molecules and reconstruct the super-resolved image.

Mandatory Visualizations

Experimental Workflow for dSTORM Imaging



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The ATTO 565 Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATTO 565 phalloidin, 10 nmol | Products | Leica Microsystems [leica-microsystems.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for ATTO 565 Amine in Super-Resolution Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136913#using-atto-565-amine-in-dstorm-and-palm-imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com